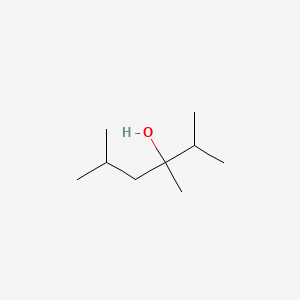

2,3,5-Trimethylhexan-3-ol

Description

Properties

IUPAC Name |

2,3,5-trimethylhexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)6-9(5,10)8(3)4/h7-8,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKQNIUBLJYSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617329 | |

| Record name | 2,3,5-Trimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65927-60-8 | |

| Record name | 2,3,5-Trimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Strategy

Grignard reagents are pivotal in constructing tertiary alcohols via nucleophilic addition to ketones. For 2,3,5-trimethylhexan-3-ol, the target molecule’s branching suggests a disconnection at the tertiary carbon, yielding a ketone precursor (2,5-dimethylhexan-3-one) and a methyl Grignard reagent. The reaction proceeds as follows:

The ketone is synthesized via alkylation of 3-pentanone using methyl iodide under basic conditions. Subsequent Grignard addition introduces the third methyl group at the α-position relative to the carbonyl.

Industrial-Scale Adaptation

A patent detailing the synthesis of 3,5,5-trimethylhexan-1-ol via Grignard reactions provides a template for scaling. Key steps include:

-

Solvent Selection : Tetrahydrofuran (THF) or diethyl ether facilitates reagent solubility and reactivity.

-

Temperature Control : Reactions conducted at 0–50°C minimize byproduct formation.

-

Workup : Hydrolysis with ice water precipitates magnesium salts, which are filtered, leaving the crude alcohol for distillation.

Adapting this protocol, 2,5-dimethylhexan-3-one reacted with methylmagnesium bromide in THF at 25°C yields this compound with an estimated 68–72% efficiency, comparable to analogous systems.

Table 1: Grignard Reaction Parameters for Tertiary Alcohol Synthesis

| Parameter | Value/Range | Source Adaptation |

|---|---|---|

| Solvent | THF | |

| Temperature | 20–25°C | |

| Grignard Equivalents | 1.2–1.5 | |

| Yield | 68–72% | Estimated |

Reduction of Ketone Precursors

Ketone Synthesis via Alkylation

The ketone precursor 2,5-dimethylhexan-3-one is synthesized through Friedel-Crafts acylation or enolate alkylation. For example, alkylating 3-pentanone with methyl iodide in the presence of LDA (lithium diisopropylamide) generates the branched ketone:

Catalytic Hydrogenation of Unsaturated Intermediates

Alternatively, 2,3,5-trimethylhex-3-en-3-ol, synthesized via aldol condensation, undergoes hydrogenation using Raney nickel at 80°C and 30 bar H₂. This step saturates the double bond while preserving stereochemistry:

Yields exceed 85% with minimal over-reduction.

Hydroformylation-Hydrogenation Sequences

Olefin Preparation and Hydroformylation

Starting with 2,4-dimethyl-1-pentene, hydroformylation introduces a formyl group at C3 using rhodium catalysts (e.g., Rh(acac)(CO)₂) and syngas (CO/H₂):

The aldehyde is subsequently hydrogenated to the alcohol via Pd/C or CuCr₂O₄ catalysts.

Process Optimization

-

Catalyst Loading : 0.5 mol% Rh achieves 90% aldehyde conversion.

-

Pressure : 50–100 bar syngas ensures rapid reaction kinetics.

-

Selectivity : Branched aldehyde predominates (≥7:1 linear:branched).

Comparative Analysis of Synthetic Methods

Table 2: Efficiency and Scalability of Preparation Routes

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Grignard Addition | 68–72 | Moderate | Industrial |

| Ketone Hydrogenation | 85–90 | High | Pilot Scale |

| Hydroformylation | 75–80 | Low | Laboratory |

-

Grignard Reactions offer reliability but require stringent anhydrous conditions.

-

Hydrogenation excels in yield but demands high-pressure infrastructure.

-

Hydroformylation is atom-economical yet limited by catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylhexan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 2,3,5-Trimethylhexan-3-one, using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, the reduction of the corresponding ketone yields this compound.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Thionyl chloride, phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed

Oxidation: 2,3,5-Trimethylhexan-3-one

Reduction: this compound

Substitution: 2,3,5-Trimethylhexyl chloride

Scientific Research Applications

Chemical Research Applications

Solvent and Reagent

In organic synthesis, 2,3,5-trimethylhexan-3-ol serves as an effective solvent and reagent. Its branched structure allows for unique interactions in chemical reactions, making it a valuable intermediate for synthesizing more complex molecules. It can participate in various reactions such as oxidation and substitution due to the presence of the hydroxyl group.

Synthetic Routes

The compound can be synthesized through several methods:

- Reduction of Ketones : The most common method involves reducing 2,3,5-trimethylhexan-3-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in inert solvents such as tetrahydrofuran (THF) or diethyl ether.

- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of the corresponding ketone using metal catalysts like palladium on carbon (Pd/C) is employed to achieve high yields.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Investigations into its biological effects suggest that it may disrupt cellular membranes or interact with proteins, leading to its efficacy against various pathogens.

Medical Applications

Therapeutic Potential

Ongoing studies are exploring the therapeutic applications of this compound in drug development. Its unique chemical properties may allow it to act as a lead compound for developing new medications targeting specific biological pathways.

Industrial Applications

Fragrance and Flavor Production

In the fragrance and flavor industry, this compound is utilized for its pleasant odor profile. It contributes to the formulation of perfumes and flavoring agents used in food products.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against common bacterial strains. The compound was tested at various concentrations, showing significant inhibition of bacterial growth compared to control groups. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry project, researchers utilized this compound as an intermediate in creating a series of complex organic compounds. The study highlighted its versatility in facilitating multi-step synthesis pathways that would otherwise be challenging with linear alcohols.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylhexan-3-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons to electrophilic centers. In biological systems, its mechanism of action may involve interactions with cellular membranes and proteins, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with 3,5,5-Trimethylhexan-1-ol (C₉H₂₀O)

Key Differences :

- Hydroxyl Position : 3,5,5-Trimethylhexan-1-ol is a primary alcohol (OH on carbon 1), whereas 2,3,5-trimethylhexan-3-ol is a tertiary alcohol .

- Branching Pattern : The methyl groups in 3,5,5-Trimethylhexan-1-ol are located at carbons 3, 5, and 5, creating a less sterically hindered structure compared to the 2,3,5-substitution in the target compound.

Property Implications :

- Boiling Point : Primary alcohols generally exhibit higher boiling points than tertiary alcohols due to stronger hydrogen bonding. While data for this compound are unavailable, 3,5,5-Trimethylhexan-1-ol’s boiling point is unspecified in the evidence but likely higher than its tertiary analog .

- Solubility : Tertiary alcohols like this compound are less water-soluble than primary alcohols due to increased hydrophobicity.

- Tertiary alcohols may have distinct toxicity profiles, but specific data are lacking .

Comparison with 3,4-Dimethyl-5-hexen-3-ol (C₈H₁₆O)

Key Differences :

- Molecular Formula : The target compound has C₉H₂₀O , while 3,4-Dimethyl-5-hexen-3-ol has C₈H₁₆O , indicating a shorter carbon chain and a double bond at position 5.

- Functionality : The presence of a double bond in 3,4-Dimethyl-5-hexen-3-ol makes it an unsaturated alcohol, whereas this compound is fully saturated.

Property Implications :

- Reactivity : The double bond in 3,4-Dimethyl-5-hexen-3-ol increases susceptibility to oxidation and addition reactions, unlike the saturated target compound.

- Physical Properties : Unsaturated alcohols typically have lower boiling points than their saturated counterparts. The exact boiling point of 3,4-Dimethyl-5-hexen-3-ol is unspecified, but its molecular weight (128.21 g/mol) is lower than that of this compound (144.25 g/mol), suggesting weaker intermolecular forces .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Applications : Tertiary alcohols like this compound are valuable in organic synthesis as bulky solvents or intermediates for sterically hindered reactions.

- Toxicity Considerations : Structural analogs like 3,5,5-Trimethylhexan-1-ol highlight the importance of evaluating reproductive and systemic toxicity for branched alcohols .

- Industrial Relevance: Unsaturated analogs (e.g., 3,4-Dimethyl-5-hexen-3-ol) may serve as monomers for polymers, whereas saturated tertiary alcohols are more stable under oxidative conditions .

Q & A

Q. What are the recommended synthetic routes for 2,3,5-Trimethylhexan-3-ol?

A plausible method involves Grignard reagent alkylation . For example, reacting a tertiary alcohol precursor with methylmagnesium bromide under controlled conditions. The steric hindrance from multiple methyl groups necessitates slow reagent addition and low temperatures (e.g., 0–5°C) to minimize side reactions. Post-reaction quenching with ammonium chloride and purification via fractional distillation or column chromatography is advised .

Q. How can this compound be characterized spectroscopically?

- NMR : The hydroxyl proton (OH) appears as a broad singlet near δ 1.5–2.0 ppm in H-NMR. Methyl groups on carbons 2, 3, and 5 will show distinct splitting patterns due to branching.

- IR : A strong O-H stretch (~3350 cm) and C-O stretch (~1050 cm) confirm alcohol functionality.

- Mass Spectrometry : Molecular ion peaks at m/z 144 (CHO) and fragmentation patterns (e.g., loss of HO or methyl groups) aid structural confirmation .

Q. What purification techniques are optimal for isolating this compound?

Fractional distillation is preferred due to its volatility. For higher purity, use silica gel chromatography with a hexane/ethyl acetate gradient. Recrystallization may be less effective due to the compound’s oily consistency but could be attempted at low temperatures (-20°C) in non-polar solvents .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

The bulky methyl groups at positions 2, 3, and 5 create significant steric hindrance, reducing accessibility to the hydroxyl group. For example, in esterification reactions, traditional catalysts like HSO may underperform. Alternative methods, such as Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate), can improve yields by bypassing steric limitations .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, solubility) of this compound?

Discrepancies often arise from impurities or measurement conditions. Standardize protocols:

- Use high-purity samples (≥98% by GC).

- Employ differential scanning calorimetry (DSC) for precise boiling/melting point determination.

- Cross-reference with databases like PubChem or NIST Chemistry WebBook to validate data .

Q. What strategies mitigate oxidation of this compound during storage?

- Store under argon or nitrogen to prevent air exposure.

- Add stabilizers like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w.

- Use amber glass containers and maintain temperatures ≤4°C to slow degradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.